1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione
CAS No.: 620931-39-7
Cat. No.: VC0524851
Molecular Formula: C17H15NO3
Molecular Weight: 281.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620931-39-7 |
|---|---|
| Molecular Formula | C17H15NO3 |
| Molecular Weight | 281.3 g/mol |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-5-methylindole-2,3-dione |
| Standard InChI | InChI=1S/C17H15NO3/c1-11-3-8-15-14(9-11)16(19)17(20)18(15)10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3 |
| Standard InChI Key | LVVSKXULWVLTOX-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OC |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
The compound features an indoline-2,3-dione core substituted with a 4-methoxybenzyl group at the N-1 position and a methyl group at the C-5 position. X-ray crystallographic studies of analogous structures, such as 1-benzyl-5-methylindoline-2,3-dione, reveal that the indoline ring system is nearly planar, with root-mean-square (r.m.s.) deviations of 0.022 Å . The dihedral angle between the indoline moiety and the benzyl ring in related compounds ranges from 71° to 76°, suggesting that steric and electronic effects from the 4-methoxy group may influence molecular conformation .
Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 281.3 g/mol | |
| Melting Point | Not reported | – |
| Purity | >98% | |
| Spectral Data (HRMS) | 281.1052 [M+H] |
Synthesis and Optimization
Nucleophilic Substitution Reaction
The compound is synthesized via a nucleophilic substitution reaction between 5-methylindoline-2,3-dione and 4-methoxybenzyl chloride in the presence of a base (e.g., KCO) and polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). Continuous flow reactors have been proposed to enhance reaction efficiency and scalability, reducing reaction times from hours to minutes.
Representative Procedure
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Reagents: 5-Methylindoline-2,3-dione (3.5 g, 0.018 mol), 4-methoxybenzyl chloride (1.2 equiv), KCO (3.0 equiv).
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Conditions: Reflux in THF at 80°C for 14 hours under nitrogen atmosphere.
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Workup: Filtration, washing with saturated NaHCO, and purification via column chromatography (petroleum ether/ethyl acetate, 3:1) .
Structural Modifications
The C-5 methyl group and N-1 4-methoxybenzyl substituent are critical for bioactivity. Derivatives with bulkier groups at these positions exhibit reduced solubility but enhanced binding affinities in molecular docking studies .
Structural Characterization
Spectroscopic Analysis
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H NMR (CDCl): Key signals include δ 7.44 (s, 1H, Ar-H), 4.93 (s, 2H, CH), 3.78 (s, 3H, OCH), and 2.32 (s, 3H, CH) .
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IR (KBr): Peaks at 1,741 cm (C=O stretch) and 1,655 cm (C=C aromatic) .
Crystallographic Insights
While no crystal structure of 1-(4-methoxybenzyl)-5-methylindoline-2,3-dione has been published, analogous compounds (e.g., 1-benzyl-5-methylindoline-2,3-dione) crystallize in monoclinic systems with space group . The indoline ring’s planarity and dihedral angles with substituents are consistent across derivatives, underscoring the rigidity of the core structure .
| Compound | Target | IC (μM) | Reference |
|---|---|---|---|
| 8l (Phenylacetamide) | HL-60 Cells | 0.07 | |
| 4l (Antidepressant) | Forced Swim Test | 47.5% Reduction | |
| 1i (Cytotoxic) | K562 Cells | 6.92 |
Comparison with Related Compounds
1-Benzyl-5-methylindoline-2,3-dione
This analog lacks the 4-methoxy group, resulting in lower solubility and reduced anticancer potency (IC >10 μM) . The methoxy group’s electron-donating effect likely enhances metabolic stability.
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